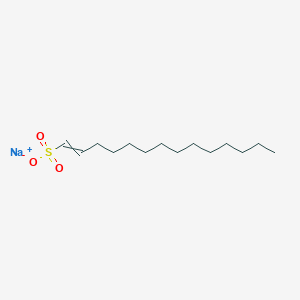
Potassium K-40
概要
説明
Potassium-40 (40K) is a radioactive isotope of potassium which has a long half-life of 1.25 billion years . It makes up about 0.012% (120 ppm) of the total amount of potassium found in nature . Traces of K-40 are found in all potassium, and it is the most common radioisotope in the human body .
Synthesis Analysis
Potassium-40 is a naturally occurring isotope of potassium . It is found in nature and makes up about 0.012% of the total amount of potassium .Molecular Structure Analysis
Potassium-40 has a molecular formula of 40K . Its average mass is 39.964 Da and its monoisotopic mass is 39.964001 Da .Chemical Reactions Analysis
Potassium-40 undergoes three types of radioactive decay . About 89.28% of the time, it decays to calcium-40 with the emission of a beta particle (β−, an electron) with a maximum energy of 1.33 MeV and an antineutrino . Very rarely (0.001% of the time) will it decay to Ar-40 by emitting a positron (β+) and a neutrino .Physical And Chemical Properties Analysis
Potassium-40 is a naturally occurring radioactive isotope of potassium . It has a long half-life of 1.25 billion years . It is the most common radioisotope in the human body .科学的研究の応用
Agricultural Applications : Potassium solubilizing bacteria (PSB) and humic acid can significantly enhance potassium use efficiency in crops like faba beans, improving growth and yield. This suggests the potential of 40K in sustainable agricultural practices (Ding et al., 2021).
Photosynthesis and Plant Growth : In soybeans, potassium deficiency impacts photosynthesis and plant growth, highlighting the essential role of 40K in plant physiology (Wang et al., 2015).
Physics Research : 40K is used in trapping and cooling the fermionic isotope 40K for physics research, indicating its role in experimental physics (Demarco et al., 1999).
Geophysical Studies : 40K serves as a significant radioactive heat source in planetary cores, influencing our understanding of Earth's thermal evolution and geomagnetic field generation (Murthy et al., 2003).
Environmental Science : Research in environmental earth sciences utilizes 40K to understand the transportation, range, and distribution of radionuclides in environments like lakes (Külahcı & Çiçek, 2019).
Radiation Measurement : Non-destructive methods of potassium determination correlate 40K activity with total potassium, highlighting its application in radiation measurement and environmental monitoring (Maiti et al., 2013).
Human Health and Nutrition : 40K's presence in the human body is used to assess radiation doses to workers and individuals, contributing to occupational health and safety studies (Strom et al., 2009).
Safety And Hazards
Potassium-40 is a naturally occurring radioactive isotope of potassium . It is the predominant radioactive component in human tissues and in most food . There is really no danger from the radiation coming from the 40K that makes up only 0.012% (120 ppm) of the total amount of potassium found in nature . The radiation from potassium-chloride is not much more radioactive than natural background radiation .
将来の方向性
Research on potassium and its isotopes, including Potassium-40, is ongoing. Some of the future research directions include studying the role of potassium in human health and well-being, its health benefits and unhealthy effects . Other research directions include studying the impact of renewable soil amendments and digestate fertilizer on crop growth and nutrient composition .
特性
IUPAC Name |
potassium-40 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMJMSJWJFRBEC-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[40K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904161 | |
| Record name | Potassium-40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.9639982 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A naturally occurring isotope that comprises about 0.012% of total potassium; K-39 (93% of potassium) and K-39 (7% of potassium) are not radioactive. Elemental potassium is a soft, silver-white metal. [Argonne] | |
| Record name | Potassium-40 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium K-40 | |
CAS RN |
13966-00-2 | |
| Record name | Potassium-40 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium-40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)







![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)



